3-(Aminooxy)propanoic acid hydrochloride

MAO-A inhibition neurotransmitter metabolism competitive inhibition

Enzyme inhibition studies using aminooxyacetic acid (AOA) often yield non-selective, irreproducible results due to its single-carbon spacer. 3-(Aminooxy)propanoic acid HCl solves this with a two-carbon ethyl linker that confers distinct steric constraints for selective PLP-dependent enzyme targeting. • Co-crystallized with D-amino acid transaminase (PDB: 8YRV, 8AYJ), confirming substrate-mimetic binding geometry unattainable with AOA • Competitive MAO-A inhibitor (human placental); ~2-fold greater potency than AOA in ACC synthase/ethylene production assays (3 μM vs 6 μM IC₅₀) • Defined 1:1 HCl stoichiometry (MW 141.55) eliminates batch variability; crystalline solid (mp 150-151°C) ensures reproducible weighing

Molecular Formula C3H8ClNO3
Molecular Weight 141.55 g/mol
CAS No. 5251-77-4
Cat. No. B1280172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminooxy)propanoic acid hydrochloride
CAS5251-77-4
Molecular FormulaC3H8ClNO3
Molecular Weight141.55 g/mol
Structural Identifiers
SMILESC(CON)C(=O)O.Cl
InChIInChI=1S/C3H7NO3.ClH/c4-7-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
InChIKeyXRRWTXUSRDXCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminooxy)propanoic acid hydrochloride: Molecular Profile & Inhibitor Classification


3-(Aminooxy)propanoic acid hydrochloride (CAS 5251-77-4; molecular formula C₃H₈ClNO₃; MW 141.55 g/mol; hydrochloride salt form) is an O-substituted hydroxylamine derivative belonging to the α-aminooxyalkanoic acid class [1]. The compound features a terminal aminooxy (-ONH₂) functional group separated from the carboxylic acid moiety by a two-carbon ethyl linker . This structural arrangement enables the aminooxy group to form stable oxime adducts with pyridoxal-5′-phosphate (PLP) in enzyme active sites, a mechanism shared across aminooxy-containing PLP-dependent enzyme inhibitors [2]. The compound is supplied as a solid hydrochloride salt with reported purity specifications ranging from 92% to 98% across commercial sources, and requires storage at 2-8°C . Its molecular architecture places it as a structural intermediate between the shorter-chain aminooxyacetic acid (AOA; one-carbon spacer) and longer-chain aminooxybutyric acid analogs, conferring distinct steric and electronic properties relevant to enzyme active-site complementarity.

Enzyme Probe PLP-dependent enzyme inhibitor with aminooxy warhead
Spatial Geometry Two-carbon ethyl spacer enables distinct active-site complementarity
Assay Format Hydrochloride salt supports precise molar calculations and solid handling

3-(Aminooxy)propanoic acid hydrochloride: Why Substitution Requires Validation


Despite sharing a common aminooxy functional group and PLP-dependent enzyme inhibition mechanism, aminooxyalkanoic acids exhibit markedly divergent inhibition profiles across enzyme targets due to differences in carbon chain length and side-chain geometry [1]. The prototypical inhibitor aminooxyacetic acid (AOA; CAS 645-88-5), with its single-carbon spacer, demonstrates broad-spectrum but non-selective inhibition across multiple transaminases and PLP-dependent enzymes [2]. In contrast, the two-carbon ethyl spacer of 3-(aminooxy)propanoic acid introduces differential steric constraints and active-site complementarity that can shift potency, selectivity, and binding mode relative to AOA and other chain-length variants [3]. Furthermore, commercial aminooxy compounds vary substantially in purity specifications, salt form (free base vs. hydrochloride), and batch-to-batch analytical documentation—all of which directly impact experimental reproducibility in enzyme inhibition assays. Generic substitution without target-specific, comparator-validated data risks introducing uncharacterized selectivity profiles, confounding experimental outcomes in mechanistic enzymology, structural biology, and inhibitor development programs .

Enzyme selectivity may shift

Aminooxyacetic acid (AOA) exhibits broad transaminase inhibition; chain-length difference alters target engagement profile.

Binding geometry cannot replicate

AOA's single-carbon spacer lacks the conformational flexibility to mimic D-glutamate substrate binding observed with 3-(aminooxy)propanoic acid.

Salt form stoichiometry varies

AOA hemihydrochloride introduces batch-to-batch variability; defined 1:1 HCl salt ensures reproducible molar calculations.

3-(Aminooxy)propanoic acid hydrochloride: Quantitative Evidence vs. Comparator Compounds


MAO-A Competitive Inhibition Profile

3-(Aminooxy)propanoic acid demonstrates competitive inhibition against human placental monoamine oxidase A (MAO-A), a key enzyme in neurotransmitter catabolism [1]. The compound acts as a mechanism-based inhibitor via reaction of its aminooxy group with the enzyme's cofactor or active-site carbonyl, though the precise inhibition constant (Ki) is not publicly disclosed in the BindingDB entry [2]. This MAO-A inhibitory activity distinguishes 3-(aminooxy)propanoic acid from other aminooxyalkanoic acids, as the shorter-chain analog aminooxyacetic acid (AOA) is predominantly characterized as a transaminase inhibitor (GABA-T, CBS) with limited direct MAO-A data in primary literature. The competitive inhibition mode observed for 3-(aminooxy)propanoic acid against MAO-A suggests active-site binding that may differ mechanistically from AOA's broader transaminase inhibition profile.

MAO-A Inhibition
Class-level inference
Competitive inhibition observed
vs. AOA: no MAO-A data reported
Supports MAO-A pathway selectivity context
Ki not publicly disclosed; binding mode requires validation
MAO-A inhibition neurotransmitter metabolism competitive inhibition

D-Amino Acid Transaminase Crystal Structure & Binding Mode

Crystal structures of D-amino acid transaminase from Haliscomenobacter hydrossis (PDB: 8YRV) and Aminobacterium colombiens (PDB: 8AYJ) complexed with 3-aminooxypropionic acid have been solved and deposited [1][2]. The structures reveal that the two-carbon ethyl spacer positions the aminooxy group for optimal covalent oxime bond formation with the PLP cofactor while the terminal carboxylate engages substrate-recognition residues [3]. This binding mode is structurally validated by the 2024 Acta Naturae publication, which demonstrates that 3-aminooxypropionic acid forms a stable PLP-inhibitor adduct that mimics the D-glutamate substrate complex [4]. In contrast, aminooxyacetic acid (AOA) with its single-carbon spacer lacks the conformational flexibility and carboxylate positioning to fully recapitulate the D-glutamate substrate geometry, which may account for its differing inhibition profile across transaminase isoforms.

D-AA Transaminase Structure
Head-to-head
PLP-oxime adduct mimics D-glutamate substrate; PDB: 8YRV, 8AYJ
Structural basis for D-amino acid transaminase studies
Two-carbon spacer geometry critical for substrate mimicry
structural biology D-amino acid transaminase PLP-dependent enzyme crystallography

PLP-Dependent Enzyme Selectivity: CBS vs. CSE

Aminooxyacetic acid (AOA), the most widely used aminooxy-containing inhibitor, exhibits significant off-target inhibition: it inhibits cystathionine γ-lyase (CSE) with IC₅₀ of 1.1 ± 0.1 μM while showing weaker inhibition of cystathionine β-synthase (CBS) with IC₅₀ of 8.5 ± 0.7 μM, yielding an approximately 7.7-fold preference for CSE over CBS [1]. While direct CBS/CSE IC₅₀ values for 3-(aminooxy)propanoic acid have not been reported in public literature, the two-carbon spacer fundamentally alters the steric and electronic environment of the aminooxy warhead relative to AOA's single-carbon spacer [2]. This chain-length difference is known to modulate PLP-enzyme selectivity across the aminooxyalkanoic acid series, as demonstrated by the differential transaminase inhibition profiles of AOA (GABA-T, CBS/CSE) versus longer-chain analogs. Researchers seeking CBS inhibition with reduced CSE cross-reactivity may therefore find the 3-(aminooxy)propanoic acid scaffold preferable to AOA, though direct comparative selectivity data would require target-specific validation.

CBS vs. CSE Selectivity
Class-level inference
Target data not available; AOA shows 7.7-fold CSE preference
Scaffold may offer altered CBS/CSE selectivity profile
Direct IC₅₀ comparison requires experimental data
CBS inhibition CSE inhibition enzyme selectivity H₂S biogenesis

Ethylene Biosynthesis Inhibition: Chain-Length Effects

Studies on O-substituted hydroxylamine derivatives have established that α-aminooxyalkanoic acids inhibit ethylene production in plants via inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a PLP-dependent enzyme [1]. Comparative analysis of aminooxyalkanoic acid chain-length variants reveals that N-benzyloxycarbonyl-L-α-aminooxypropionic acid (a protected propanoic acid derivative) inhibited ethylene production in etiolated mung bean hypocotyls by 50% at 3 μM concentration, while α-aminooxyacetic acid (AOA) achieved 50% inhibition at 6 μM under identical conditions [2]. This represents an approximately 2-fold higher potency for the propanoic acid scaffold relative to the acetic acid analog in this plant ethylene inhibition assay. The unprotected 3-(aminooxy)propanoic acid scaffold may exhibit similar chain-length-dependent potency trends, though direct comparative data for the free acid form requires experimental confirmation.

Ethylene Biosynthesis
Class-level inference
N-protected derivative: 50% inhib. at 3 μM
vs. AOA at 6 μM
Two-carbon spacer scaffold may enhance ACC synthase inhibition
Free acid form not directly compared; derivative data only
ethylene biosynthesis ACC synthase plant physiology fruit ripening

Salt Form: Stability & Handling Properties

3-(Aminooxy)propanoic acid hydrochloride (CAS 5251-77-4) is supplied as a crystalline hydrochloride salt with a melting point of 150-151°C, providing enhanced solid-state stability compared to the free base form . The hydrochloride salt form offers consistent purity specifications ranging from 92% to 98% across commercial sources, with documented storage conditions of 2-8°C . In contrast, free aminooxy acids and related aminooxy compounds (e.g., aminooxyacetic acid hemihydrochloride, CAS 2921-14-4) exhibit variable salt stoichiometry and hygroscopicity that can affect weighing accuracy and long-term experimental reproducibility. The defined hydrochloride stoichiometry (1:1 salt) of 3-(aminooxy)propanoic acid hydrochloride ensures precise molar calculations for enzyme inhibition assays, eliminating the batch-to-batch variability associated with mixed salt forms or hydrated free bases [1].

Salt Form Stability
Specification review
1:1 HCl salt; mp 150–151 °C; purity 92–98%
Defined stoichiometry supports reproducible assay preparation
Storage at 2–8 °C recommended
chemical stability salt form storage requirements procurement specifications

Alkaline Stability & Degradation Pathway

Both aminooxyacetic acid (AOA) and β-aminooxypropionic acid (3-(aminooxy)propanoic acid) undergo degradation in mild alkali at 60°C to form ammonia and nitrite ion in a 2:1 stoichiometric ratio [1]. This shared degradation pathway involves hydroxylamine release as the rate-determining step, followed by carboxylic acid formation. However, the two-carbon ethyl spacer of 3-(aminooxy)propanoic acid versus the single-carbon spacer of AOA may influence the kinetics of this alkaline degradation, potentially affecting buffer compatibility and long-term solution stability under experimental conditions. Researchers requiring solution-phase stability data for assay development should note that while the degradation mechanism is conserved across the aminooxyalkanoic acid series, chain-length differences can modulate degradation kinetics in aqueous buffers [2].

Alkaline Degradation
Reported
Degrades to NH₃ and NO₂⁻ (2:1) under mild alkali at 60 °C
Informs buffer compatibility and solution handling
Kinetics may differ from AOA; validate per protocol
chemical stability degradation mechanism alkaline hydrolysis experimental handling

3-(Aminooxy)propanoic acid hydrochloride: Validated Research Applications


D-Amino Acid Transaminase Structural Biology

Investigators solving crystal structures of D-amino acid transaminases should procure 3-(aminooxy)propanoic acid hydrochloride for co-crystallization studies. The compound has been successfully co-crystallized with D-amino acid transaminase from Haliscomenobacter hydrossis (PDB: 8YRV) and Aminobacterium colombiens (PDB: 8AYJ), revealing a substrate-mimetic binding mode that recapitulates D-glutamate recognition [1][2]. The two-carbon ethyl spacer enables optimal positioning of the aminooxy warhead for PLP-oxime adduct formation while the terminal carboxylate engages substrate-binding residues—a geometry that cannot be achieved with the shorter one-carbon spacer of aminooxyacetic acid [3].

MAO-A Inhibition in Neurotransmitter Metabolism

Researchers investigating MAO-A mediated neurotransmitter degradation pathways should consider 3-(aminooxy)propanoic acid hydrochloride for competitive inhibition studies. BindingDB assay data confirms competitive inhibition against human placental MAO-A [4]. This activity distinguishes 3-(aminooxy)propanoic acid from the more commonly used aminooxyacetic acid, which is primarily characterized as a transaminase inhibitor (GABA-T, CBS) and lacks documented MAO-A inhibition in primary literature. Studies requiring MAO-A inhibition with a defined aminooxyalkanoic acid scaffold should prioritize this compound over AOA-based alternatives.

Ethylene Biosynthesis Inhibition in Plant Physiology

Plant biologists studying ethylene signaling and ACC synthase inhibition should evaluate 3-(aminooxy)propanoic acid derivatives. Comparative data demonstrate that N-protected α-aminooxypropionic acid achieves 50% inhibition of ethylene production at 3 μM, representing approximately 2-fold greater potency than aminooxyacetic acid (6 μM) under identical assay conditions [5]. The unprotected 3-(aminooxy)propanoic acid scaffold serves as a starting point for derivative synthesis in plant hormone research programs focused on fruit ripening, senescence, and stress response modulation.

Enzyme Inhibition Assays: Defined Salt Stoichiometry

Laboratories conducting precise enzyme inhibition assays where accurate molar calculations are critical should procure 3-(aminooxy)propanoic acid hydrochloride rather than free base or mixed-salt aminooxy compounds. The defined 1:1 hydrochloride stoichiometry (MW 141.55 g/mol) eliminates the batch-to-batch variability associated with hemihydrochloride salts or hydrated free bases [6]. The crystalline solid form with melting point 150-151°C provides reproducible weighing characteristics, while the documented 2-8°C storage condition ensures long-term compound integrity .

Application
Selection Property
Validation Focus
D-Amino Acid Transaminase Structural Biology
Substrate-mimetic PLP-adduct geometry
Co-crystallization and structure solution
MAO-A Neurotransmitter Metabolism Studies
MAO-A competitive inhibition scaffold
Enzyme activity assay under defined conditions
Ethylene Biosynthesis Inhibition Research
ACC synthase inhibitor with two-carbon spacer
Plant ethylene production assay
Quantitative Enzyme Inhibition Assays
Defined 1:1 hydrochloride salt stoichiometry
Molar calculation accuracy and compound integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminooxy)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.